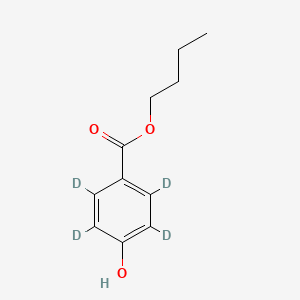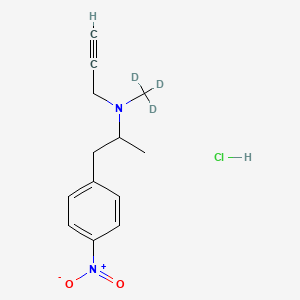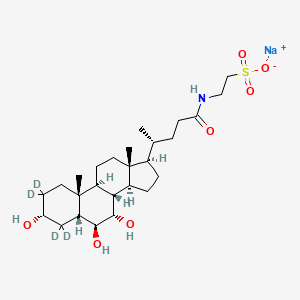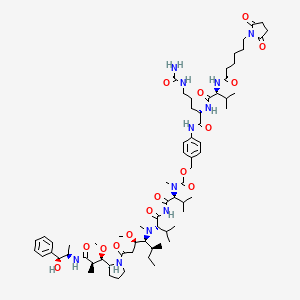
MC-VC-Pabc-mmae
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MC-Val-Cit-PABC-Monomethyl Auristatin E (MC-VC-Pabc-mmae) is a drug-linker conjugate used in antibody-drug conjugates (ADCs). This compound combines the potent antimitotic agent Monomethyl Auristatin E (MMAE), a tubulin inhibitor, with a lysosomally cleavable dipeptide linker, Valine-Citrulline (VC), and a para-aminobenzyl carbamate (PABC) spacer . This combination allows for targeted delivery of the cytotoxic agent to cancer cells, minimizing damage to healthy cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-VC-Pabc-mmae involves several steps:
Synthesis of the Linker: The Valine-Citrulline dipeptide is synthesized using standard peptide coupling reactions.
Attachment of PABC: The PABC spacer is attached to the dipeptide using carbamate chemistry.
Conjugation with MMAE: The final step involves conjugating the MMAE to the PABC-Valine-Citrulline linker using a maleimide-thiol reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Peptide Synthesis: Automated peptide synthesizers are used for the efficient production of the Valine-Citrulline dipeptide.
High-Throughput Conjugation: High-throughput reactors facilitate the conjugation of PABC and MMAE to the dipeptide linker
Chemical Reactions Analysis
Types of Reactions
MC-VC-Pabc-mmae undergoes several types of chemical reactions:
Hydrolysis: The compound can undergo hydrolysis in lysosomal environments, releasing MMAE.
Reduction: The maleimide-thiol bond can be reduced under certain conditions
Common Reagents and Conditions
Hydrolysis: Acidic conditions in lysosomes facilitate the hydrolysis of the Valine-Citrulline linker.
Reduction: Reducing agents such as dithiothreitol (DTT) can cleave the maleimide-thiol bond
Major Products
Scientific Research Applications
MC-VC-Pabc-mmae has a wide range of scientific research applications:
Chemistry: Used in the development of novel ADCs for targeted cancer therapy
Biology: Studied for its role in cellular processes and mechanisms of drug delivery
Medicine: Applied in clinical trials for the treatment of various cancers, including Hodgkin lymphoma and anaplastic large cell lymphoma
Industry: Utilized in the production of ADCs for pharmaceutical companies
Mechanism of Action
MC-VC-Pabc-mmae exerts its effects through the following mechanism:
Targeted Delivery: The antibody component of the ADC targets specific antigens on cancer cells.
Internalization and Hydrolysis: Upon binding, the ADC is internalized, and the acidic environment of the lysosome hydrolyzes the Valine-Citrulline linker, releasing MMAE.
Cytotoxic Action: MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell
Comparison with Similar Compounds
MC-VC-Pabc-mmae is unique compared to other similar compounds due to its specific linker and payload combination. Similar compounds include:
Auristatin: Other auristatin derivatives used in ADCs.
Camptothecins: Topoisomerase inhibitors used in ADCs.
Daunorubicins/Doxorubicins: Anthracycline antibiotics used in ADCs.
Duocarmycins: DNA alkylating agents used in ADCs.
Maytansinoids: Microtubule inhibitors used in ADCs.
Pyrrolobenzodiazepines: DNA cross-linking agents used in ADCs.
This compound stands out due to its lysosomally cleavable linker, which ensures the selective release of MMAE in the target cells, minimizing off-target effects .
Properties
Molecular Formula |
C68H107N11O15 |
|---|---|
Molecular Weight |
1318.6 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrolidin-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-2-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C68H107N11O15/c1-15-43(8)59(51(92-13)38-55(83)78-37-23-27-50(78)61(93-14)44(9)62(85)71-45(10)60(84)47-24-18-16-19-25-47)76(11)57(41(4)5)65(88)75-66(89)58(42(6)7)77(12)68(91)94-39-46-29-31-48(32-30-46)72-63(86)49(26-22-35-70-67(69)90)73-64(87)56(40(2)3)74-52(80)28-20-17-21-36-79-53(81)33-34-54(79)82/h16,18-19,24-25,29-32,40-45,49-51,56-61,84H,15,17,20-23,26-28,33-39H2,1-14H3,(H,71,85)(H,72,86)(H,73,87)(H,74,80)(H3,69,70,90)(H,75,88,89)/t43-,44+,45+,49-,50-,51+,56-,57-,58-,59-,60+,61+/m0/s1 |
InChI Key |
SQEKPGWTTOMKLO-HOKPPMCLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)[C@@H](C(C)C)C(=O)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)CCC4=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(C(C)C)C(=O)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)CCC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


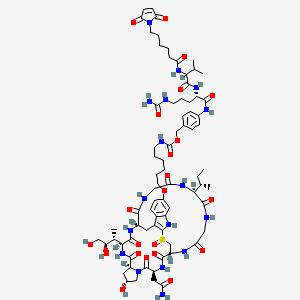
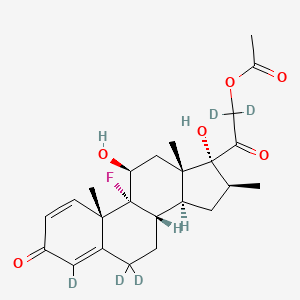
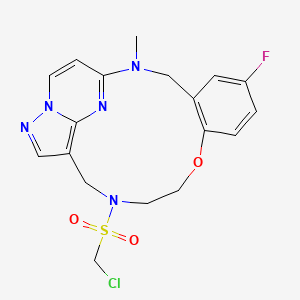
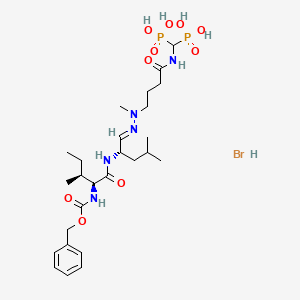
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 6-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B12425350.png)
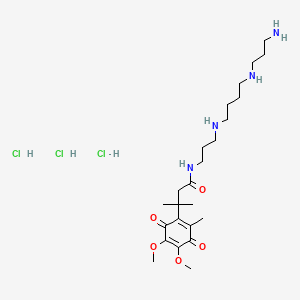
![[(3S,8R,9S,10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12425378.png)
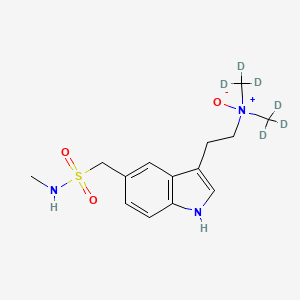
![(2S,5S,8S,11S,18E,26S)-26-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2,5-dibenzyl-8-(3-carbamimidamidopropyl)-3,6,9,27-tetraoxo-1,4,7,10,16,21-hexazacycloheptacos-18-ene-11-carboxamide](/img/structure/B12425384.png)
![(1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol](/img/structure/B12425390.png)
